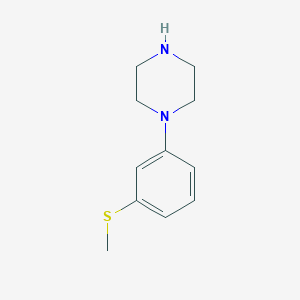

1-(3-(methylthio)phenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Research and Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure has been deemed a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are recurrent in approved drugs and can be modified to interact with a variety of biological targets. google.com The widespread use of the piperazine moiety is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be fine-tuned through substitution. acs.orgthieme-connect.com

These characteristics make the piperazine ring a versatile tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. thieme-connect.com Its chemical reactivity also facilitates its use as a linker to connect different pharmacophores or as a central scaffold for building groups essential for interaction with a biological target. acs.org Consequently, the piperazine nucleus is a structural element in a diverse array of drugs with applications in various therapeutic areas. acs.orgthieme-connect.commdpi.com

Overview of Research Trajectories for Phenylpiperazine Analogues in Preclinical Studies

Phenylpiperazine analogues, a subset of arylpiperazines, have been a major focus of preclinical research, particularly in the realm of neuroscience. nih.gov The arylpiperazine moiety serves as a template for designing agents that are active in the central nervous system (CNS). nih.gov A significant body of research has explored their interactions with various neurotransmitter receptors, especially serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govnih.gov

Long-chain arylpiperazine derivatives, which follow the general structure of Ar–piperazine–linker–terminal fragment, have been extensively synthesized and evaluated for their ability to bind to monoamine receptors. acs.org By systematically modifying the aromatic (Ar) group, the linker, and the terminal fragment, researchers have developed compounds with selective or non-selective binding profiles for different receptor subtypes. acs.org For instance, these derivatives have been investigated as potential treatments for psychiatric conditions like depression, anxiety, and psychosis. mdpi.comnih.gov The modulation of serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7, and dopamine receptors like D2, is a key strategy in the development of new therapies for these disorders. nih.govnih.govnih.gov

Preclinical studies often involve in vitro binding assays to determine the affinity of these compounds for their target receptors and in vivo models to assess their potential therapeutic effects. nih.gov The research has led to the identification of numerous potent ligands with varying functional activities, from agonists to antagonists, at these critical CNS receptors. nih.govnih.gov

Table 1: Examples of Preclinical Research on Phenylpiperazine Analogues

| Derivative Type | Therapeutic Target(s) | Research Focus |

|---|---|---|

| Long-chain arylpiperazines | 5-HT1A, 5-HT2A, 5-HT7, D2 receptors | Development of potential treatments for psychosis and autism spectrum disorder. nih.govnih.gov |

| Arylpiperazines | 5-HT1A and Sigma-1 receptors | Design of novel antidepressants. thieme-connect.com |

| Phenylpiperazine-based peptidomimetics | Growth hormone secretagogue receptor | Discovery of orally active growth hormone secretagogues. nih.gov |

| N-phenylpiperazine benzamides | D2 and D3 dopamine receptors | Investigation of selective ligands for potential use in conditions like Parkinson's disease. |

Positioning of 1-(3-(Methylthio)phenyl)piperazine within Current Academic Inquiry

A thorough review of the current academic literature indicates that this compound has not been the primary subject of extensive biological investigation itself. Its significance in the research landscape appears to be more as a chemical intermediate or a structural analogue within the broader and highly active field of arylpiperazine research.

The structure of this compound is notable for the presence of a methylthio-substituted phenyl ring attached to the piperazine core. The substitution pattern on the phenyl ring of arylpiperazines is a critical determinant of their biological activity. While numerous studies have explored a wide range of substituents on this ring, the 3-methylthio group is not among the most commonly reported in preclinical studies focused on therapeutic effects.

However, the synthesis of various substituted phenylpiperazines is a well-established area of chemical research. nih.govsphinxsai.comresearchgate.net The development of synthetic routes to novel piperazine derivatives is often a precursor to their biological evaluation. ebyu.edu.tr It is plausible that this compound has been synthesized in the context of creating libraries of compounds for screening or as a building block for more complex molecules. For instance, the structurally related compound vortioxetine (B1682262), which features a more complex substituted thiophenyl group, is an approved antidepressant. google.comgoogle.com The synthesis of vortioxetine and its intermediates is a subject of considerable interest, highlighting the importance of thiophenyl-piperazine structures in medicinal chemistry. thieme-connect.compatsnap.comgoogleapis.com

Given the established importance of the arylpiperazine scaffold and the continuous search for novel CNS-active agents, this compound represents a compound of potential interest for future academic inquiry. Its structural similarity to known biologically active molecules suggests that it could serve as a valuable starting point for the design and synthesis of new ligands targeting serotonin, dopamine, or other receptors. At present, it is best positioned as a relatively unexplored member of a highly significant class of compounds, holding potential for future research endeavors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylsulfanylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMHZUWCZNJMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Methylthio Phenyl Piperazine and Analogues

Strategies for Piperazine (B1678402) Ring Construction and Functionalization

The formation of the piperazine ring is a critical step in the synthesis of 1-(3-(methylthio)phenyl)piperazine. Several classical and modern synthetic methods are employed, each with its own advantages in terms of yield, scalability, and substrate scope.

Nucleophilic Substitution Approaches for N-Alkylation of Piperazine Rings

One of the most direct methods for the synthesis of N-arylpiperazines is the nucleophilic substitution reaction between a suitable aniline derivative and bis(2-chloroethyl)amine or its hydrochloride salt. In the context of this compound, this would involve the reaction of 3-(methylthio)aniline with bis(2-chloroethyl)amine. This reaction typically requires elevated temperatures to proceed efficiently. The primary amine of the aniline acts as a nucleophile, displacing the chlorine atoms of bis(2-chloroethyl)amine in a stepwise manner to form the heterocyclic ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 3-(Methylthio)aniline | Bis(2-chloroethyl)amine hydrochloride | High Temperature | This compound | General Method |

This table illustrates a general nucleophilic substitution approach for piperazine ring formation.

Reductive Amination in Piperazine Synthesis

Reductive amination offers a versatile route to piperazine derivatives. This method can be employed in various ways to construct the piperazine ring. One approach involves the reaction of a primary amine with a dialdehyde or diketone, followed by reduction. More relevant to the synthesis of complex piperazines, iterative reductive amination can be used to build the piperazine scaffold step-by-step. For instance, a primary amine can be reacted with a protected amino-aldehyde, followed by deprotection and a second intramolecular reductive amination.

A key advantage of this method is the ability to introduce substituents at specific positions on the piperazine ring by choosing appropriately substituted starting materials. The use of mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is common in these transformations, allowing for good functional group tolerance.

Reduction of Carboxyamides for Piperazine Ring Formation

The reduction of a bis(amide) precursor is another effective strategy for the synthesis of the piperazine ring. This method typically involves the preparation of a symmetrical or unsymmetrical N,N'-disubstituted ethanediamide, which is then reduced to the corresponding piperazine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally required for this transformation.

For example, a diamine can be acylated with two equivalents of a suitable acyl chloride to form a bis(amide). Subsequent reduction of both amide carbonyl groups yields the piperazine ring. While effective, the use of strong reducing agents may limit the compatibility with certain functional groups on the starting materials.

Regioselective Introduction of the Methylthio-substituted Phenyl Moiety

The introduction of the 3-(methylthio)phenyl group onto the piperazine nitrogen is a crucial step that defines the target molecule. Two primary modern catalytic methods are favored for this transformation due to their efficiency and regioselectivity: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA_r).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation. In this approach, a piperazine (or a protected piperazine derivative) is coupled with an aryl halide or triflate. For the synthesis of this compound, this would involve the reaction of piperazine with 1-bromo-3-(methylthio)benzene or 1-chloro-3-(methylthio)benzene. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-3-(methylthio)benzene | Piperazine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High |

| 1-Chloro-3-(methylthio)benzene | Piperazine | Pd(OAc)₂ | (R)-BINAP | NaOtBu | Toluene | 100 | Moderate to High |

This table presents typical conditions for the Buchwald-Hartwig amination for the synthesis of arylpiperazines.

Nucleophilic aromatic substitution (SNA_r) provides an alternative route, particularly when the aromatic ring is activated by electron-withdrawing groups. While the methylthio group is not strongly activating, under certain conditions, a chlorine or fluorine atom at the 3-position of a suitably substituted benzene (B151609) ring can be displaced by piperazine. This reaction is often carried out at high temperatures and may require the use of a strong base.

Derivatization Techniques for Structural Diversification

Once the this compound core has been synthesized, further structural diversity can be achieved through various derivatization techniques. These modifications are often crucial for modulating the biological activity of the resulting analogues.

Alkylation Reactions in Arylpiperazine Synthesis

The secondary amine of the piperazine ring in this compound is a nucleophilic site that can be readily alkylated. This allows for the introduction of a wide variety of substituents at the N4 position. The reaction typically involves treating the parent arylpiperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent depends on the reactivity of the alkylating agent and the solubility of the reactants, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently used.

| Arylpiperazine | Alkylating Agent | Base | Solvent | Temperature | Product |

| This compound | Benzyl bromide | K₂CO₃ | DMF | Room Temperature | 1-Benzyl-4-(3-(methylthio)phenyl)piperazine |

| This compound | Ethyl iodide | Et₃N | Acetonitrile | Reflux | 1-Ethyl-4-(3-(methylthio)phenyl)piperazine |

This table provides examples of alkylation reactions for the derivatization of arylpiperazines.

By employing a diverse range of alkylating agents, a library of analogues with different steric and electronic properties can be synthesized, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

"Click Chemistry" Applications in Hybrid Piperazine Systems

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for the modular synthesis of complex molecules. sphinxsai.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov This methodology has been effectively employed in the synthesis of hybrid piperazine systems, where the piperazine core is linked to other molecular fragments via a stable triazole linker.

While not a direct route to this compound itself, the application of click chemistry is highly relevant for the synthesis of its complex analogues. For instance, a piperazine derivative can be functionalized with either an azide or a terminal alkyne. This functionalized piperazine can then be "clicked" with a corresponding azide- or alkyne-containing aromatic thioether. This approach allows for the rapid assembly of novel molecular architectures with potential therapeutic applications.

The general scheme for such a synthesis involves the reaction of an azide-functionalized piperazine with an alkyne-functionalized aromatic thioether (or vice-versa) in the presence of a copper(I) catalyst. The reaction is typically carried out in a variety of solvents, including aqueous mixtures, and proceeds to completion in a short time with high yields.

Condensation Reactions for Related Aromatic Thioether Derivatives

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a classical yet powerful tool in organic synthesis. sphinxsai.com The synthesis of N-aryl piperazines can be achieved through the condensation of an appropriate aniline with bis(2-chloroethyl)amine or a similar dielectrophile. researchgate.netgoogle.com This approach is directly applicable to the synthesis of analogues of this compound.

A pertinent example is the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. acgpubs.org In this process, 2-((2,4-dimethylphenyl)thio)aniline is subjected to a cyclization reaction with bis(2-chloroethyl)amine hydrochloride. acgpubs.org The reaction is typically carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the intramolecular nucleophilic substitution and subsequent ring closure. acgpubs.org This method provides a direct route to the desired N-aryl piperazine thioether.

The general applicability of this method allows for the synthesis of a variety of related aromatic thioether derivatives by simply varying the starting substituted aniline. The yields for these reactions are generally moderate to good, depending on the specific substrates and reaction conditions employed.

Optimization of Synthetic Pathways for Research Scale Production

For the efficient production of this compound on a research scale, optimization of the synthetic pathway is paramount. A common and highly versatile method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination. nih.govbristol.ac.uk This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. nih.gov In the context of synthesizing the target compound, this would involve the coupling of 1-bromo-3-(methylthio)benzene with piperazine.

The optimization of a Buchwald-Hartwig amination involves a systematic variation of several key reaction parameters to achieve the highest possible yield and purity of the desired product. These parameters include the choice of palladium catalyst and phosphine ligand, the base, the solvent, and the reaction temperature. researchgate.netamazonaws.com Sterically hindered and electron-rich phosphine ligands, such as XPhos and SPhos, have been shown to be particularly effective in promoting the coupling of a wide range of substrates. researchgate.net The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often providing the best results. nih.gov

A typical optimization study would involve screening various combinations of these parameters to identify the optimal conditions. The progress of the reaction and the yield of the product can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Pharmacological Characterization of 1 3 Methylthio Phenyl Piperazine in Preclinical Contexts

Receptor Binding and Efficacy Profiling

Arylpiperazines are well-known for their significant interactions with various serotonin (B10506) (5-HT) receptor subtypes. The specific profile of these interactions is critical to their potential therapeutic applications.

Research indicates that many arylpiperazine derivatives can act as direct-acting serotonin agonists. nih.gov The functional activity of these compounds—whether they behave as agonists, antagonists, or partial agonists—is a key aspect of their pharmacological profile. For instance, studies on related compounds show that minor structural changes can shift a compound from being a 5-HT1A receptor antagonist to an agonist. uniba.it While specific functional data for 1-(3-(methylthio)phenyl)piperazine is not extensively detailed in the available literature, the broader class of arylpiperazines is known to modulate serotonergic activity, which can lead to a decrease in serotonin turnover in the brain, an expected outcome of stimulating serotonin receptors. nih.gov

The affinity of a ligand for different receptor subtypes determines its selectivity. High selectivity is often a desirable trait in drug design to minimize off-target effects. Phenylpiperazine derivatives have been shown to exhibit varying affinities for different serotonin receptors. For example, studies on related compounds have demonstrated high affinity for 5-HT1A receptors. nih.gov The substitution on the phenyl ring is a key determinant of this selectivity and affinity.

In addition to serotonin receptors, this compound and its analogs interact with dopamine (B1211576) receptor subtypes, which are important targets in the treatment of conditions like schizophrenia and Parkinson's disease. chemicalbook.comnih.gov

The dopamine D2 and D3 receptors share a high degree of structural similarity, making the development of selective ligands challenging. nih.gov However, N-phenylpiperazine analogs have been successfully designed to achieve high selectivity for the D3 receptor over the D2 receptor. nih.gov Docking studies on related arylpiperazines have shown that substituents on the phenyl ring are tolerated and that interactions with specific amino acid residues in the receptor's binding pocket are crucial for affinity. bg.ac.rs For instance, research on a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs revealed compounds with high affinity for D3 receptors (Ki values ranging from 0.3 to 0.9 nM) versus D2 receptors (Ki values from 40 to 53 nM). nih.gov This highlights the potential for achieving significant D3 selectivity within the arylpiperazine class.

Adrenergic Receptor Interactions

Phenylpiperazine derivatives are well-documented as ligands for α-adrenergic receptors (α-ARs), which are involved in mediating the signals of the sympathetic nervous system. nih.govnih.gov Studies on numerous N-phenylpiperazine compounds show they bind to α1-adrenoceptors, with some derivatives exhibiting high affinity. nih.govrsc.org The interaction is primarily driven by electrostatic forces and the formation of hydrogen bonds with key residues in the receptor's binding site, such as Asp106, Gln177, Ser188, and Ser192. rsc.org

Research into a series of phenylpiperazine-hydantoin derivatives identified several compounds with high affinity for α1-ARs, acting as antagonists at the α1A, α1B, and α1D subtypes. nih.gov The affinity is influenced by the specific substitutions on the phenyl ring. nih.gov For instance, 1-Phenylpiperazine itself is a modest but selective norepinephrine (B1679862) releasing agent, which underscores the interaction of this class of compounds with the adrenergic system. wikipedia.org Given this consistent activity across the class, it is probable that this compound also interacts with adrenergic receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-phenylimidazolidine-2,4-dione | α1A | 11.9 |

| 5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-((4-fluorophenyl)methyl)imidazolidine-2,4-dione | α1A | 20.3 |

| 5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-((thiophen-2-yl)methyl)imidazolidine-2,4-dione | α1A | 28.1 |

| 5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-((naphthalen-2-yl)methyl)imidazolidine-2,4-dione | α1A | 39.3 |

Table 1: Binding affinities of representative phenylpiperazine derivatives at the α1A-adrenergic receptor, demonstrating the high affinity of this chemical class for the target. Data sourced from nih.gov.

Other Neurotransmitter Receptor Systems (e.g., GABAA)

The piperazine (B1678402) scaffold is known to interact with the major inhibitory neurotransmitter system in the brain, the GABAergic system. Specifically, piperazine derivatives have been shown to modulate the function of the human α1β2γ2 GABAA receptor. uu.nl A study involving 12 different piperazine derivatives demonstrated that they all concentration-dependently inhibited the ion current evoked by GABA, acting as antagonists. uu.nl

The potency of this antagonism varies with the substitution on the phenyl ring. Chlorophenylpiperazines were found to be the most potent antagonists among the tested compounds. uu.nl For example, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) had an IC20 value of 46 μM and could achieve approximately 90% inhibition at a concentration of 1mM. uu.nl This antagonistic action at GABAA receptors represents a significant mechanism of action for this class of compounds, which could lead to an increase in catecholamine levels by reducing inhibitory inputs on catecholaminergic neurons. uu.nl

| Compound | Potency (IC20 Value, μM) |

| 1-(2-chlorophenyl)piperazine (2CPP) | 46 |

| 1-(3-methoxyphenyl)piperazine (3MPP) | >46 |

| 1-(4-chlorophenyl)piperazine (4CPP) | >46 |

| 1-(4-methoxyphenyl)piperazine (4MPP) | >46 |

| 1-(3-chlorophenyl)piperazine (B195711) (3CPP) | >46 |

Table 2: Potency of various phenylpiperazine derivatives as antagonists of the human α1β2γ2 GABAA receptor. The IC20 value represents the concentration required to achieve 20% inhibition of the GABA-evoked ion current. Data sourced from uu.nl.

Enzyme Inhibition and Modulation Studies

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

The piperazine moiety is a feature in several inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.govnih.gov Specifically, piperazine-containing compounds have been developed as potent and selective inhibitors of MAO-B, an important target in the treatment of neurodegenerative diseases. nih.govmdpi.comresearchgate.net

For example, a series of piperazine-substituted chalcones were found to be competitive and selective inhibitors of MAO-B. nih.gov Similarly, studies on N-methyl-piperazine chalcones identified compounds with high selective inhibition against MAO-B, with IC50 values in the low micromolar range. nih.gov The most potent of these, a 3-trifluoromethyl-4-fluorinated derivative, exhibited an IC50 of 0.71 μM for MAO-B and was found to be a reversible, competitive inhibitor. nih.gov These findings suggest that the this compound structure has the potential to be adapted for MAO-B inhibition.

| Compound | Target | IC50 (μM) | Inhibition Type | Ki (μM) |

| p-fluorinated piperazine chalcone (B49325) (PC10) | MAO-B | 0.65 | Competitive | 0.50 |

| 3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone (2k) | MAO-B | 0.71 | Competitive | 0.21 |

| 2-fluoro-5-bromophenyl N-methyl-piperazine chalcone (2n) | MAO-B | 1.11 | Competitive | 0.28 |

| 6-(4-((3-chlorophenyl)methyl)piperidin-1-yl)-3(2H)-pyridazinone (S5) | MAO-B | 0.203 | Competitive | 0.155 |

Table 3: Inhibitory activity of various piperazine-containing compounds against Monoamine Oxidase B (MAO-B). Data sourced from nih.govresearchgate.net.

Cholinesterase (AChE, BChE) Inhibition

In the search for treatments for neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (AChE and BChE) is a primary strategy. sigmaaldrich.com The versatile piperazine scaffold has also been employed in the design of cholinesterase inhibitors. nih.gov

Certain N-methyl-piperazine chalcones have been identified as dual inhibitors, targeting both MAO-B and AChE. nih.gov Compounds with a 3-trifluoromethyl-4-fluorinated phenyl group and a 2-fluoro-5-bromophenyl group effectively inhibited AChE with IC50 values of 8.10 μM and 4.32 μM, respectively. nih.gov This demonstrates that the arylpiperazine framework can be successfully functionalized to interact with the active site of acetylcholinesterase, suggesting a potential, albeit likely modest, inhibitory role for this compound itself.

| Compound | Target | IC50 (μM) |

| 3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone (2k) | AChE | 8.10 |

| 2-fluoro-5-bromophenyl N-methyl-piperazine chalcone (2n) | AChE | 4.32 |

| 2-fluoro-5-bromophenyl N-methyl-piperazine chalcone (2o) | AChE | 3.87 |

| 2-fluoro-5-bromophenyl N-methyl-piperazine chalcone (2o) | BChE | 1.19 |

Table 4: Inhibitory activity of selected N-methyl-piperazine chalcones against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Data sourced from nih.gov.

Other Enzyme Systems (e.g., Fatty Acid Synthase)

Fatty acid synthase (FASN) is an enzyme that is highly expressed in many human cancers and is considered an emerging therapeutic target. nih.gov High-throughput screening of large chemical libraries has been employed to identify novel FASN inhibitors. In one such screen of over 360,000 compounds, a molecule was identified as a potent inhibitor of the FASN thioesterase (FASN-TE) domain. nih.gov Although this initial hit compound and its close derivatives proved to be unstable in plasma, the discovery highlights the potential for small molecules, including those with heterocyclic rings like piperazine, to be developed as FASN inhibitors. nih.gov This line of research indicates another possible, though less characterized, avenue of pharmacological activity for piperazine-based compounds.

Cellular and Subcellular Mechanisms of Action (In Vitro)

The piperazine scaffold is a common feature in many compounds developed for their anticancer properties. nih.govmdpi.com In vitro studies on various human cancer cell lines have shown that piperazine derivatives can exert significant cytotoxic and anti-proliferative effects. nih.govmdpi.com The mechanisms underlying these effects are often multifactorial.

One prominent mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.gov A novel piperazine derivative, C505, was found to induce caspase-dependent apoptosis in leukemia, cervical, and gastric cancer cell lines by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.gov Another piperazine-containing compound, designated PCC, was shown to trigger both the extrinsic and intrinsic apoptotic pathways in liver cancer cells and cause cell cycle arrest in the G1 phase. nih.gov

Furthermore, arylpiperazine derivatives have demonstrated potent cytotoxic activity against prostate and breast cancer cell lines. mdpi.commdpi.com The potency of these compounds is highly dependent on the substitutions on the aryl ring. mdpi.com For instance, certain purine (B94841) analogs featuring a piperazine substituent showed potent cytotoxicity against a wide panel of liver cancer cells, with evidence suggesting that inactivation of the c-Src protein plays a key role in inducing apoptosis. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Cytotoxic Activity (IC50 or GI50, μM) |

| Piperazine Derivative C505 | K562 (Leukemia) | 0.058 |

| Piperazine Derivative C505 | AGS (Gastric) | 0.055 |

| Piperazine Derivative C505 | HeLa (Cervical) | 0.155 |

| Arylpiperazine Derivative 8 | DU145 (Prostate) | 8.25 |

| Arylpiperazine Derivative 9 | LNCaP (Prostate) | < 5 |

| Arylpiperazine Derivative 15 | LNCaP (Prostate) | < 5 |

| 6-(4-(4-chlorobenzyl)piperazin-1-yl)-9-cyclopentylpurine (19) | Huh7 (Liver) | < 5 |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 |

| Vindoline-piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 |

Table 5: In Vitro cytotoxic activity of various piperazine derivatives against a range of human cancer cell lines. IC50/GI50 values represent the concentration required to inhibit cell growth by 50%. Data sourced from mdpi.comnih.govmdpi.comnih.gov.

Ligand-Target Engagement Assays

Comprehensive searches of scientific literature and databases did not yield specific ligand-target engagement data for the compound this compound. While the broader class of phenylpiperazine derivatives has been studied for their interactions with various receptors, including serotonin, dopamine, and adrenergic receptors, specific binding affinities (such as Kᵢ values) and functional assay data (such as EC₅₀ or IC₅₀ values) for this compound are not publicly available.

Research on analogous compounds, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), indicates that substitutions on the phenyl ring significantly influence receptor binding profiles. nih.govnih.gov For instance, mCPP is a known serotonergic agonist. nih.gov TFMPP also acts as a serotonergic agonist. nih.gov However, without direct experimental data for this compound, its specific receptor affinities and selectivity remain uncharacterized.

Interactive Data Table: Ligand-Target Engagement Data for this compound

| Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Functional Activity | Citation |

| Data Not Available | - | - | - | - | - |

Intracellular Signaling Pathway Modulation

There is no available information in the public domain regarding the modulation of intracellular signaling pathways by this compound. Studies on related phenylpiperazine derivatives often investigate their effects on downstream signaling cascades, such as the modulation of adenylyl cyclase activity or calcium mobilization, as a consequence of receptor interaction. For example, some phenylpiperazine compounds that act as 5-HT₁A receptor agonists have been shown to inhibit forskolin-stimulated adenylate cyclase activity. nih.gov However, no such studies have been reported for this compound. Therefore, its impact on intracellular signaling remains to be elucidated.

Structure Activity Relationship Sar Studies of 1 3 Methylthio Phenyl Piperazine Analogues

Elucidation of Key Structural Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of 1-(3-(methylthio)phenyl)piperazine analogues are intricately linked to their structural components, including the substitution pattern on the phenyl ring, the nature of these substituents, and the characteristics of any linking alkyl chains.

Influence of Methylthio Substituent Position and Nature

The position of the methylthio group on the phenyl ring is a critical determinant of biological activity. While direct SAR studies on the methylthio (-SCH3) group at various positions of the phenylpiperazine scaffold are not extensively detailed in the provided results, the broader principles of phenyl ring substitution in arylpiperazines offer valuable insights. For instance, in a series of N-phenylpiperazine benzamides, varying the position of a fluorine substituent on the phenyl ring of the N-phenylpiperazine moiety resulted in significant differences in dopamine (B1211576) D2/D3 receptor subtype affinity and selectivity. nih.gov This highlights the sensitivity of receptor interaction to the spatial arrangement of substituents.

Furthermore, the nature of the substituent itself is crucial. The replacement of an ether oxygen with sulfur or selenium in related 1,3,5-triazine (B166579) derivatives was found to be advantageous for increasing affinity and antagonistic action at the 5-HT6 receptor. nih.gov This suggests that the electronic and steric properties of the sulfur atom in the methylthio group likely play a significant role in receptor binding.

Role of Phenyl Ring Substitution Patterns

The substitution pattern on the phenyl ring of arylpiperazine derivatives profoundly influences their pharmacological profile. Studies on various arylpiperazine derivatives have demonstrated that the presence, number, and type of substituents on the phenyl ring can dramatically alter receptor affinity and selectivity. nih.govmdpi.com For example, in a study of 1-phenyl carboxyl pyrazole (B372694) derivatives, substitution at the para-position of the phenyl ring with an amino group hardly improved binding affinity, whereas a methoxy (B1213986) group at the same position led to a tenfold decrease in affinity. researchgate.net

In the context of anticancer activity, derivatives with a phenyl ring substituted at the 4-position of the piperazine (B1678402) ring showed strong cytotoxic activity, and it was noted that other aryl groups at the same position did not improve activity. mdpi.com Conversely, for antiandrogenic activity, the introduction of an additional fluorine atom at the ortho position on the phenyl ring was found to be important for in vivo activity. mdpi.com These findings underscore the complex interplay between substituent position and the specific biological target.

The following table summarizes the impact of phenyl ring substitutions on the activity of various arylpiperazine analogues:

| Compound Class | Substitution | Effect on Activity | Reference |

| 1-Phenyl Carboxyl Pyrazole Derivatives | p-NH2 | Little to no improvement in binding affinity. | researchgate.net |

| 1-Phenyl Carboxyl Pyrazole Derivatives | p-OCH3 | ~10-fold decrease in binding affinity. | researchgate.net |

| Arylpiperazine Derivatives | 4-Phenyl on piperazine | Strong cytotoxic activity against LNCaP cells. | mdpi.com |

| Arylpiperazine Derivatives | o-Fluoro on phenyl | Important for in vivo antiandrogenic activity. | mdpi.com |

| 1,2-Benzothiazine Phenylpiperazine Derivatives | 3,4-Dichloro on phenyl | Most cytotoxic against breast adenocarcinoma cell line (MCF7). | nih.gov |

Impact of Alkyl Chain Length in Related Derivatives

In long-chain arylpiperazine derivatives, the length of the alkyl chain linking the arylpiperazine core to a terminal fragment is a key factor influencing receptor affinity. acs.orguniba.it For the 5-HT1A receptor, variations in the length of the spacer can lead to significant changes in affinity. nih.gov For instance, derivatives with a tetramethylene spacer generally exhibit higher affinity for the 5-HT1A receptor compared to their trimethylene counterparts. nih.gov In one case, a 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivative with a longer alkyl chain showed a 456-fold higher affinity for the 5-HT1A receptor than its shorter homologue. acs.orguniba.it

Conversely, for the 5-HT7 receptor, the length of the spacer appears to have a less substantial effect on affinity. nih.gov This differential impact of the alkyl chain length across various receptors highlights its importance in achieving receptor selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in understanding the physicochemical properties that drive activity and in predicting the potency of novel, unsynthesized analogues.

Correlation of Molecular Descriptors with Biological Activity

QSAR studies on arylpiperazine derivatives have successfully identified key molecular descriptors that correlate with their biological activities. For instance, a QSAR study on hypotensive 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines revealed that resonance and hydrophobic parameters of the aryl substituents are important for their hypotensive activity. nih.gov The significance of the resonance parameter in describing the variance of 5-HT2A receptor binding affinities suggested a possible role for these receptors in the observed hypotensive action. nih.gov

In another study on piperazine and keto piperazine derivatives as renin inhibitors, constitutional descriptors such as the number of sulfur atoms (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) were found to play a vital role in their binding to the renin enzyme. openpharmaceuticalsciencesjournal.com These descriptors provide a quantitative basis for understanding the structural requirements for potent renin inhibition.

The general process of QSAR modeling involves the use of various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), to build predictive models. nih.gov The robustness of these models is assessed through rigorous validation techniques. nih.gov

Predictive Modeling for Novel Analogue Design

A primary application of QSAR is in the design of new molecules with enhanced biological activity. nih.gov Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of virtual compounds before their actual synthesis. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. youtube.com

For example, a 3D-QSAR study on arylpiperazine derivatives as 5-HT2A antagonists led to the design of new molecules with potentially enhanced antidepressant activity. mdpi.com The models generated from such studies provide a three-dimensional map of the steric and electronic fields around the molecules, indicating regions where modifications are likely to increase or decrease activity. This visual and quantitative feedback is invaluable for medicinal chemists in the rational design of novel analogues. The ultimate goal is to use these predictive models for virtual screening of large chemical databases to identify novel, potent, and selective compounds. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. researchgate.net This technique is instrumental in understanding the potential biological activity of phenylpiperazine derivatives by simulating their interaction with protein active sites. nih.gov

Molecular docking simulations for phenylpiperazine derivatives predict how the ligand fits into the binding pocket of a target protein. The conformation of the compound is adjusted to find the most stable binding mode, which is quantified by a docking score or binding energy. For instance, studies on similar piperazine (B1678402) derivatives have used methodologies like the Lamarckian genetic algorithm to explore possible binding conformations. nih.gov In many cases, the phenylpiperazine moiety is predicted to slide between nucleic acid bases or insert into hydrophobic pockets of protein targets. nih.gov The resulting conformation allows for specific intermolecular interactions that stabilize the ligand-target complex. nih.govindexcopernicus.com Docking studies on related arylpiperazine derivatives targeting the androgen receptor, for example, suggest that the compounds primarily bind within the ligand-binding pocket. researchgate.net

The stable binding of a ligand is governed by its interactions with key amino acid residues in the target's active site. For phenylpiperazine-containing compounds, several types of interactions are commonly observed:

π-π Stacking: The aromatic phenyl ring of the ligand often engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr) or with nucleobases such as in DNA. nih.gov

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, forming crucial hydrogen bonds with residues like Aspartic Acid (Asp), Glutamine (Gln), and Glycine (Gly). nih.govindexcopernicus.com

π-Sulfur Interactions: The sulfur atom, as present in the methylthio group, can participate in π-sulfur interactions with aromatic residues or specific amino acids like Methionine (Met). nih.gov

Table 1: Typical Amino Acid Interactions Observed in Docking Studies of Phenylpiperazine Analogs

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues/Bases |

|---|---|---|

| π-π Stacking | Phenyl Ring | Tyr, DT9, DA12, Arg109 nih.govindexcopernicus.com |

| Hydrogen Bonding | Piperazine Nitrogen, Other functional groups | Asp463, Gly488, Gln82, Glu78 nih.govindexcopernicus.com |

| Hydrophobic | Phenyl & Alkyl groups | Ala108, Phe23, Trp47, Pro79 indexcopernicus.com |

| π-Sulfur | Methylthio Group | Met762 nih.gov |

| van der Waals Forces | Entire Molecule | DA5, DA9, DA17 nih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcrt.orgfigshare.com It is widely applied to calculate the molecular and electronic properties of chemical compounds, providing insights into their reactivity and stability. nih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles. ijcrt.orgresearchgate.net From the optimized structure, key electronic properties are derived. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability. ijcrt.orgfigshare.com Studies on analogous compounds show that these values indicate the potential for charge transfer within the molecule. ijcrt.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This analysis helps predict where the molecule is likely to interact with other charged or polar species. researchgate.netfigshare.com

Table 2: Representative Calculated Electronic Properties for a Phenylpiperazine Analog (Fluphenazine) in Gas Phase

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.5140 |

| LUMO Energy | -0.8808 |

| Energy Gap (ΔE) | 4.6332 |

| Ionization Potential | 5.5140 |

| Electron Affinity | 0.8808 |

| Hardness | 2.3166 |

Data derived from studies on Fluphenazine, a piperazine-containing compound. nih.gov

The chemical reactivity and stability of a molecule can be predicted using descriptors derived from DFT calculations.

HOMO-LUMO Energy Gap: A large energy gap (ΔE) between the HOMO and LUMO orbitals suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small energy gap implies higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated from HOMO and LUMO energies to quantify reactivity. Higher hardness values are associated with greater molecular stability. nih.gov

Hydrolytic Stability: The stability of a drug candidate against degradation pathways like hydrolysis is a critical parameter. isaacpub.org While specific DFT studies on the hydrolysis of 1-(3-(methylthio)phenyl)piperazine are not prevalent, MEP analysis can suggest sites susceptible to nucleophilic attack by water, providing a theoretical basis for its stability in aqueous environments. figshare.comisaacpub.org

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can be compared with experimental data for structural validation. ijcrt.org

Vibrational Analysis: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. ijcrt.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending modes of the piperazine ring or the C-H bonds. nih.govpsu.edu The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. ijcrt.org

Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net By calculating the theoretical chemical shifts for a proposed structure and comparing them with experimental NMR data, researchers can confirm the molecular structure. nih.gov A strong linear correlation between the calculated and experimental shifts provides confidence in the structural assignment. researchgate.netnih.gov Different combinations of DFT functionals and basis sets are often tested to find the best agreement with experimental values. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies lower reactivity and higher kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylpiperazine moiety, particularly involving the nitrogen atoms and the sulfur atom of the methylthio group, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic phenyl ring, representing the most favorable region for accepting an electron.

While specific, experimentally validated values for this compound are not available in the surveyed literature, analysis of similar phenylpiperazine derivatives allows for a theoretical estimation. ijcrt.orgscispace.com These related studies indicate that the introduction of various substituents can tune the HOMO and LUMO energy levels and, consequently, the energy gap. scispace.com

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: The following data are illustrative and based on general principles of computational chemistry, as specific experimental or computational values for this compound are not publicly available.)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | ~ -1.0 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's shape, size, and regions of positive and negative potential. These maps are color-coded, typically with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow denote regions of intermediate potential.

For this compound, the MEP map is anticipated to show the most negative potential (red) localized around the nitrogen atoms of the piperazine ring and the sulfur atom of the methylthio group, consistent with the presence of lone pair electrons. These regions represent the most likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the piperazine ring and the phenyl group would exhibit positive potential (blue), marking them as sites for potential interactions with nucleophiles.

Studies on other piperazine derivatives confirm that the MEP surface is a reliable guide to the molecule's reactive sites. mdpi.comresearchgate.net The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound (Note: The following descriptions are predictive, as specific MEP maps for this compound are not publicly available.)

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication |

|---|---|---|---|

| Piperazine Nitrogen Atoms | Strongly Negative | Red | Site for electrophilic attack and hydrogen bonding. |

| Sulfur Atom (methylthio) | Negative | Red/Orange | Potential site for interaction with electrophiles. |

| Phenyl Ring Hydrogens | Positive | Blue | Site for potential interaction with nucleophiles. |

Preclinical Research Methodologies and Models for 1 3 Methylthio Phenyl Piperazine

In Vitro Experimental Models for Biological Activity Assessment

In vitro models are fundamental to early-stage drug discovery, providing initial data on how a compound interacts with its biological targets.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a standard method used to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the receptor of interest and measuring how the test compound competes with this binding. The results, typically expressed as an inhibition constant (Kᵢ), indicate the potency of the compound's binding. While this is a common assay for phenylpiperazine derivatives, which are known to target a range of receptors including dopamine (B1211576) and serotonin (B10506) subtypes, no specific Kᵢ values for 1-(3-(methylthio)phenyl)piperazine have been published.

Functional Assays for Receptor Efficacy Determination

Following binding characterization, functional assays are employed to determine the effect of the compound on receptor activity. These assays can identify whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to an agonist). Common functional assays include measuring second messenger production, such as cyclic AMP (cAMP), or ion flux. For G-protein coupled receptors, [³⁵S]GTPγS binding assays are often used to measure the extent of G-protein activation upon compound binding. No data from such functional assays are publicly available for this compound.

Cell-Based Assays for Target Engagement

To confirm that a compound can interact with its target within a living cell, cell-based target engagement assays are utilized. These modern techniques, such as the NanoBRET™ Target Engagement Assay, can quantify the affinity and occupancy of a compound at its target protein in the complex environment of a live cell. This provides more physiologically relevant data than biochemical assays alone. There are no published reports of this compound being evaluated in such cell-based systems.

Animal Models for Preclinical Efficacy Studies

Animal models are indispensable for evaluating the potential therapeutic efficacy and physiological effects of a compound in a whole-organism setting.

Models for Neurological Disorders (e.g., Parkinson's Disease Animal Models)

For neurological conditions like Parkinson's disease, neurotoxin-based models are frequently used. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a gold standard, as it replicates the specific loss of dopaminergic neurons in the substantia nigra, a key pathological hallmark of the disease nih.govnih.govmodelorg.com. In these models, researchers assess a compound's ability to prevent neuronal loss or to alleviate motor deficits, which are measured through behavioral tests like the rotarod or open field tests nih.govresearchgate.net. Despite the widespread use of this model for testing potential anti-Parkinsonian drugs, no studies have been published detailing the effects of this compound in the MPTP model or any other animal model for neurological disorders.

Models for Oncological Research

In oncology, preclinical efficacy is often studied using xenograft models, where human cancer cells are implanted into immunodeficient mice altogenlabs.comaltogenlabs.com. These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth. Patient-derived xenograft (PDX) models, which involve transplanting tumor tissue directly from a patient into a mouse, are increasingly used as they may better reflect the heterogeneity of human cancers nih.gov. Research into various piperazine (B1678402) derivatives has shown potential anti-cancer activity in cell-based and xenograft studies mdpi.comnih.gov. However, there is no available literature documenting the evaluation of this compound in any oncological animal models.

Models for Infectious Diseases (e.g., Antimicrobial, Antitubercular Activity)

Preclinical investigations into the potential antimicrobial and antitubercular activities of a novel compound such as this compound are foundational to its development as a potential therapeutic agent. However, a thorough review of currently available scientific literature reveals a lack of specific studies investigating the antimicrobial or antitubercular properties of this compound.

In the absence of specific data for this compound, this section outlines the standard preclinical methodologies and models that would be employed to determine such activity. These models are crucial for establishing a compound's spectrum of activity, potency, and potential for further development.

Antimicrobial Activity Screening:

The initial assessment of a compound's antimicrobial properties typically involves in vitro screening against a broad panel of clinically relevant bacterial and fungal strains. This panel would include Gram-positive bacteria, Gram-negative bacteria, and various fungal species. The primary objective of this initial screen is to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized methods for determining MIC include broth microdilution or agar dilution assays.

Should a compound demonstrate promising MIC values against specific pathogens, further in vitro and in vivo models would be utilized to characterize its antimicrobial potential more comprehensively.

Antitubercular Activity Screening:

The evaluation of a compound for antitubercular activity involves specialized assays due to the slow growth and unique biology of Mycobacterium tuberculosis.

Initial Screening: The initial screening is often conducted using a non-pathogenic, fast-growing species such as Mycobacterium smegmatis or by employing a reporter strain of M. tuberculosis. A common primary screen is the Microplate Alamar Blue Assay (MABA), which provides a rapid and sensitive measure of mycobacterial viability.

Activity against Drug-Susceptible and Drug-Resistant M. tuberculosis: Compounds that show activity in the initial screen are then tested against virulent, drug-susceptible strains of M. tuberculosis (e.g., H37Rv). Subsequently, the activity is assessed against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates to determine the compound's potential to address the challenge of antimicrobial resistance.

In Vivo Models of Infection:

If a compound demonstrates significant in vitro activity, its efficacy is then evaluated in animal models of infection. These models are essential for understanding the compound's pharmacokinetic and pharmacodynamic properties in a living system.

Murine Models: Mice are the most commonly used animal models for both bacterial and tuberculous infections due to their genetic tractability and the availability of well-established infection protocols. For general bacterial infections, models such as thigh infection, sepsis, or pneumonia models are utilized. For tuberculosis, aerosol infection models in mice are the standard for mimicking human pulmonary tuberculosis.

The table below illustrates a hypothetical data set from an initial antimicrobial screening of a novel compound.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | >128 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | >128 |

| Mycobacterium tuberculosis | H37Rv | Not Tested |

This is a hypothetical table and does not represent actual data for this compound.

Metabolic Pathways Elucidation (Preclinical)

The preclinical elucidation of a compound's metabolic pathways is a critical component of drug development. It provides insights into how the body processes the compound, the potential for drug-drug interactions, and the formation of active or toxic metabolites. Currently, there is no specific published data on the metabolic pathways of this compound. Therefore, this section describes the standard preclinical methodologies used to investigate the metabolism of a novel chemical entity.

Identification of Phase I Metabolites (e.g., Hydroxylation of Aromatic Ring, Degradation of Piperazine Moiety)

Phase I metabolic reactions introduce or expose functional groups on a parent compound, typically making it more polar. For a molecule like this compound, several Phase I metabolic transformations would be anticipated.

Hydroxylation of the Aromatic Ring: The phenyl ring is a common site for hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This can occur at various positions on the ring.

Degradation of the Piperazine Moiety: The piperazine ring can undergo several metabolic reactions, including N-dealkylation, ring opening, and oxidation.

The identification of these metabolites is typically achieved using in vitro systems such as human liver microsomes (HLMs) or hepatocytes, followed by analysis with high-resolution mass spectrometry (HRMS).

Characterization of Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation, Acetylation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates their excretion.

Glucuronidation: This is a common Phase II reaction where a glucuronic acid moiety is attached to a hydroxyl, carboxyl, or amine group. Hydroxylated metabolites of this compound would be likely candidates for glucuronidation.

Sulfation: A sulfate group can be added to hydroxyl groups, a reaction catalyzed by sulfotransferases.

Acetylation: The piperazine nitrogen atoms could potentially undergo acetylation.

The characterization of Phase II metabolites also relies on in vitro systems and analysis by HRMS.

In Vitro Metabolic Stability Assays

Metabolic stability assays are performed early in the drug discovery process to predict a compound's in vivo half-life and clearance. These assays measure the rate at which a compound is metabolized by liver enzymes.

Methodology: The compound is incubated with liver microsomes or hepatocytes for a set period, and the concentration of the parent compound is measured at various time points. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

The following table presents hypothetical results from an in vitro metabolic stability assay.

| Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 25 | 27.7 |

This is a hypothetical table and does not represent actual data for this compound.

Advanced Analytical Methodologies for Research on 1 3 Methylthio Phenyl Piperazine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 1-(3-(methylthio)phenyl)piperazine from complex matrices and for determining its concentration. The choice of technique often depends on the sample type, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification.

Research has demonstrated that GC-MS is a frequently employed technique for the identification and determination of piperazine (B1678402) derivatives. researchgate.net The method's high sensitivity and specificity make it suitable for detecting trace amounts of the compound in various samples. For instance, a study on the analysis of piperazine designer drugs highlighted the utility of GC-MS in identifying these compounds based on their characteristic mass spectra. researchgate.net The fragmentation patterns of similar piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), have been extensively studied, providing a basis for the identification of related compounds like 3-MeS-TPP. nih.gov

Optimized GC-MS methods often involve a simple solvent extraction of the analyte followed by direct injection into the instrument. rsc.org Derivatization, a process of chemically modifying a compound to enhance its volatility or thermal stability, can sometimes be employed to improve chromatographic performance and detection, although direct analysis is often feasible for many piperazine derivatives. researchgate.net

Table 1: GC-MS Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Value/Condition |

| Column | DB-5ms or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial hold at 100°C, ramped to higher temperatures |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative for the analysis of this compound, particularly for non-volatile or thermally labile compounds. In this technique, the compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional specificity and low limits of detection.

Several studies have highlighted the effectiveness of LC-MS/MS for the determination of piperazine derivatives in various matrices. nih.govmdpi.comnih.gov The method's ability to provide both qualitative and quantitative data with high accuracy makes it a valuable tool in analytical toxicology and pharmaceutical analysis. nih.govresearchgate.net For example, a bioanalytical method using LC-QTOF/MS was developed for a related N-phenylpiperazine derivative, demonstrating the technique's applicability for pharmacokinetic studies. mdpi.comnih.gov

The development of an LC-MS/MS method involves optimizing the mobile phase composition, chromatographic column, and mass spectrometric parameters to achieve the best separation and detection of the target analyte. mdpi.comfda.gov.tw

Table 2: LC-MS/MS Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 or Phenyl-Hexyl reversed-phase |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Detection

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely accessible and robust technique for the quantification of this compound. This method separates the compound from a mixture using a high-pressure liquid chromatograph, and the concentration is determined by measuring its absorbance of UV light at a specific wavelength.

While piperazine itself does not possess a strong chromophore, the phenylpiperazine moiety in 3-MeS-TPP allows for UV detection. jocpr.com The selection of an appropriate wavelength is crucial for achieving optimal sensitivity. HPLC-UV methods have been successfully developed for the quantitative analysis of various piperazine derivatives. researchgate.netresearchgate.net For compounds with weak UV absorbance, derivatization with a UV-active agent can be employed to enhance detection. jocpr.comtandfonline.comscholarscentral.com However, for many phenylpiperazine derivatives, direct analysis is feasible. researchgate.net

The optimization of an HPLC-UV method includes selecting the appropriate stationary phase (column), mobile phase composition, and detection wavelength to ensure good separation and quantification. tandfonline.comsielc.com

Table 3: HPLC-UV Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 or other reversed-phase |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and organic solvent |

| Detection | UV detector set at a wavelength of maximum absorbance |

| Flow Rate | Typically 0.5-1.5 mL/min |

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of transmitted or absorbed radiation versus the frequency or wavelength.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. lookchem.com These include the C-H stretching vibrations of the aromatic ring and the piperazine ring, the C-N stretching of the amine, the C-S stretching of the methylthio group, and the aromatic C=C stretching bands. niscpr.res.inresearchgate.net The pattern of substitution on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending vibrations. lookchem.com Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for obtaining high-quality IR spectra. niscpr.res.inresearchgate.netchemicalbook.comchemicalbook.com

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Piperazine) | 2950-2800 |

| C-N Stretch | 1350-1000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-S Stretch | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the piperazine ring, and the methylthio group. lew.roresearchgate.netresearchgate.netchemicalbook.comresearchgate.netgoogle.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the complete assignment of the proton structure.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. ingentaconnect.com The ¹³C NMR spectrum of this compound would show separate signals for each unique carbon atom in the aromatic ring, the piperazine ring, and the methylthio group. lew.rorsc.orgacs.org The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Together, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the structure of this compound.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Piperazine Protons (N-CH₂) | 2.5 - 3.5 | 45 - 55 |

| Methylthio Protons (S-CH₃) | 2.4 - 2.6 | 15 - 20 |

Derivatization Strategies for Enhanced Analytical Sensitivity

In the analysis of this compound and related phenylpiperazine compounds, derivatization is a key strategy to enhance analytical sensitivity, particularly for chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The inherent chemical structure of this compound, which possesses a secondary amine group within the piperazine ring, is the primary target for derivatization reactions. These reactions aim to introduce a chromophore, a fluorophore, or a more volatile functional group into the molecule, thereby improving its detection by UV-Visible, fluorescence, or mass spectrometry (MS) detectors.

For HPLC analysis, derivatization is often employed to introduce a UV-active or fluorescent tag, as the native piperazine structure may lack a sufficiently strong chromophore for trace-level detection. A common approach for piperazine and its derivatives involves reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). This reaction results in a stable, UV-active derivative that can be detected at low concentrations using standard HPLC-UV instrumentation. researchgate.net Another powerful derivatizing agent for enhancing fluorescence detection is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), which has been successfully used for the simultaneous determination of N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), yielding low detection limits. researchgate.net The application of such reagents to this compound would likely proceed via the secondary amine on the piperazine ring, leading to a significant increase in signal intensity.

In the context of GC-MS analysis, derivatization is utilized to increase the volatility and thermal stability of the analyte. For phenylpiperazine-like stimulants, trimethylsilyl (B98337) derivatization is a validated method. capes.gov.br This process replaces the active hydrogen on the piperazine nitrogen with a trimethylsilyl (TMS) group, reducing the polarity of the molecule and improving its chromatographic behavior and subsequent detection by MS. Given the structural similarities, this approach is highly applicable to this compound.

The presence of a sulfur atom in the methylthio group offers a unique handle for selective detection. Gas chromatography coupled with a Pulsed Flame Photometric Detector (PFPD) is a highly sensitive and selective method for sulfur-containing compounds. ingenieria-analitica.comysi.com While not a derivatization strategy in the traditional sense, leveraging a sulfur-specific detector can significantly enhance sensitivity and selectivity for this compound without chemical modification, effectively discriminating it from a complex matrix. ingenieria-analitica.com

| Analytical Technique | Derivatizing Agent/Method | Purpose | Applicable to this compound |

| HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Introduces a UV-active group | Yes, reacts with the secondary amine. researchgate.net |

| HPLC-Fluorescence | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | Introduces a fluorescent tag | Yes, reacts with the secondary amine. researchgate.net |

| GC-MS | Trimethylsilylation (e.g., with BSTFA) | Increases volatility and thermal stability | Yes, reacts with the secondary amine. capes.gov.br |

| GC-PFPD | Not applicable (selective detection) | Selective detection of sulfur | Yes, due to the methylthio group. ingenieria-analitica.comysi.com |

Method Validation for Research Applications

The validation of analytical methods for the quantification of this compound is critical to ensure the reliability and accuracy of research findings. Following the guidelines established by the International Conference on Harmonisation (ICH), a comprehensive validation process would assess several key parameters. eurasianjournals.comjaptronline.com While specific validation data for this compound is not extensively published, the validation parameters for analogous piperazine derivatives provide a strong framework. researchgate.netjaptronline.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. For a stability-indicating HPLC method, this would be demonstrated by separating the main compound from products generated under stress conditions (e.g., acidic, basic, oxidative, and photolytic stress). eurasianjournals.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For piperazine derivatives, linearity is typically established by analyzing a series of standards at different concentrations and obtaining a correlation coefficient (R²) of ≥ 0.999. researchgate.netjaptronline.com

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. For related piperazine compounds, accuracy is generally accepted with recovery rates between 99% and 101%. japtronline.com